

Application Note: Measuring DCAF1 Engagement by OICR-8268 Using Western Blot

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Compound of Interest

Compound Name: OICR-8268

Cat. No.: B11935679

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Introduction

DCAF1 (DDB1 and CUL4 Associated Factor 1), also known as VprBP, is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and subsequent degradation.^{[1][2][3][4][5][6][7]} Its involvement in diverse cellular processes, including cell cycle regulation, DNA damage response, and viral pathogenesis, makes it an attractive therapeutic target.^{[1][3][8]} **OICR-8268** is a potent and reversible small molecule ligand that binds to the WDR domain of DCAF1.^{[9][10]} This application note provides a detailed protocol for assessing the cellular engagement of DCAF1 by **OICR-8268** using a Cellular Thermal Shift Assay (CETSA) followed by Western Blot analysis.

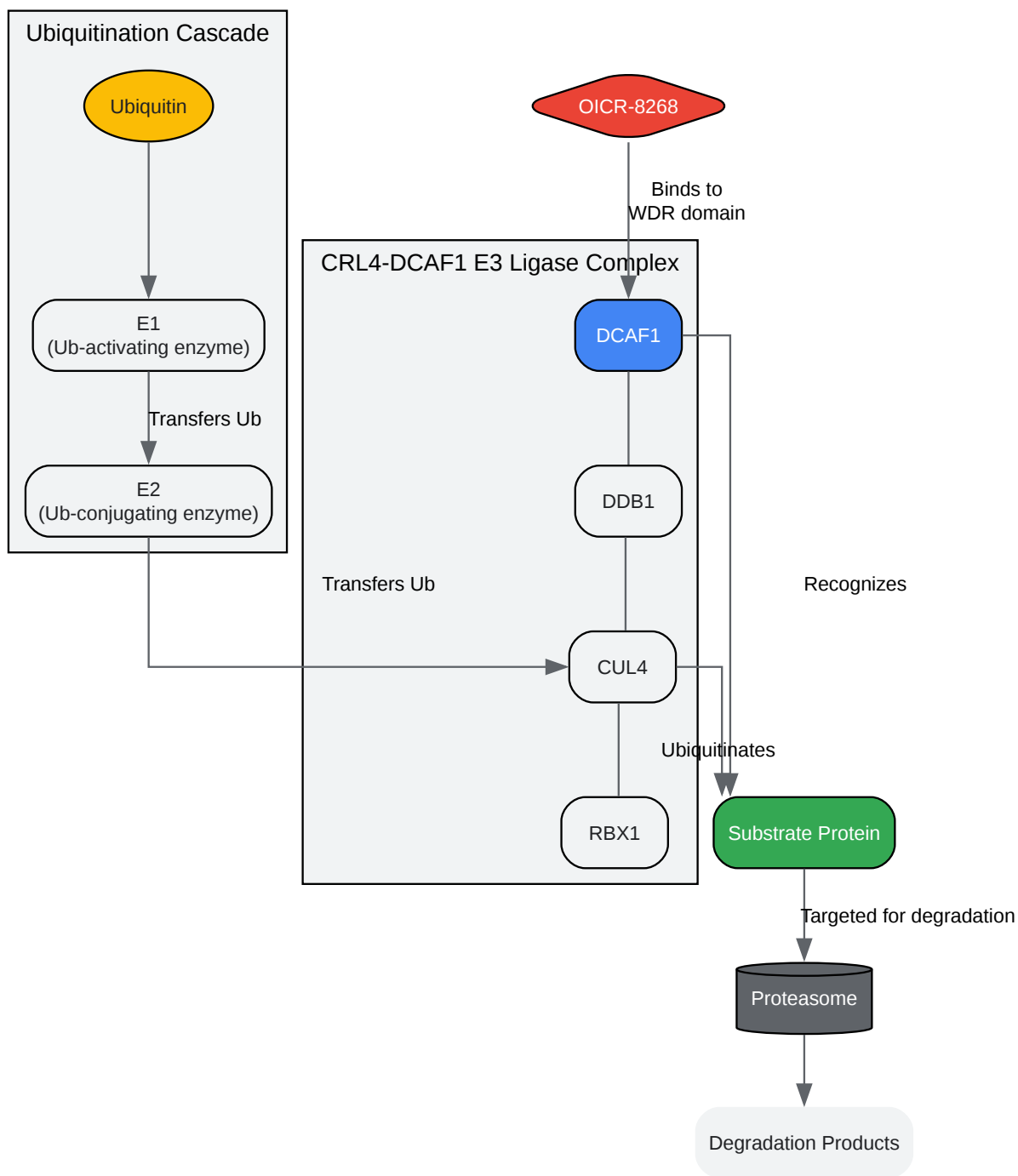
Quantitative Data Summary

The interaction between **OICR-8268** and DCAF1 has been quantitatively characterized, demonstrating high-affinity binding and cellular target engagement.

Parameter	Value	Method	Reference
Binding Affinity (KD)	38 nM	Surface Plasmon Resonance (SPR)	^{[1][2][4][5][11]}
Cellular Target Engagement (EC50)	10 μ M	Cellular Thermal Shift Assay (CETSA)	^{[1][2][4][5]}

Signaling Pathway and Mechanism of Action

DCAF1 functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically the CRL4DCAF1 complex. This complex mediates the ubiquitination of target proteins, marking them for proteasomal degradation. **OICR-8268** binds to the WDR domain of DCAF1, which is critical for substrate recognition. By occupying this binding pocket, **OICR-8268** can modulate the ubiquitination of DCAF1 substrates, making it a valuable tool for studying DCAF1 biology and a starting point for the development of novel therapeutics, such as PROTACs.



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Diagram of the DCAF1 ubiquitination pathway and the action of OICR-8268.

Experimental Protocol: DCAF1 Engagement via CETSA-Western Blot

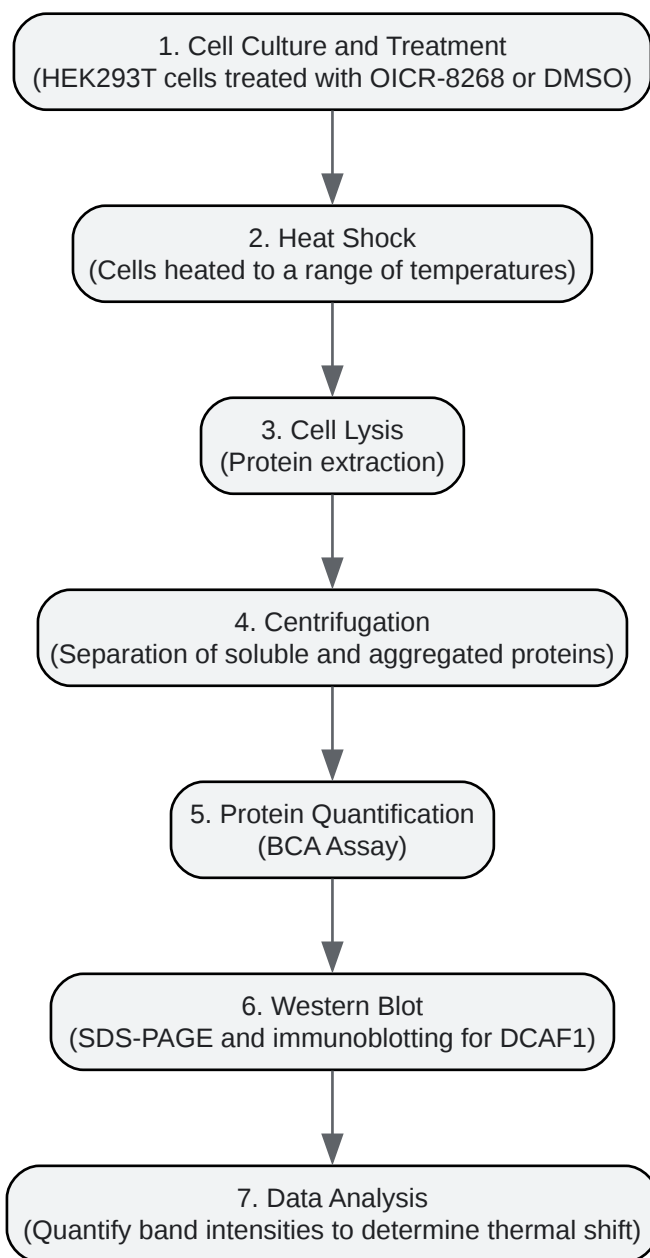
This protocol details the steps to confirm the binding of **OICR-8268** to DCAF1 in a cellular context. The principle of CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials

- Cell Line: HEK293T or a cell line with endogenous DCAF1 expression.
- Reagents:
 - **OICR-8268**
 - DMSO (vehicle control)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - Phosphate-Buffered Saline (PBS)
 - Protease and Phosphatase Inhibitor Cocktail
 - RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
 - BCA Protein Assay Kit
 - 4x Laemmli Sample Buffer
- Antibodies:
 - Primary Antibody: Rabbit anti-DCAF1/VprBP antibody
 - Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
 - Loading Control: Mouse anti-GAPDH or anti- β -actin antibody

- Equipment:
 - Cell culture incubator
 - PCR tubes and thermal cycler
 - Microcentrifuge
 - SDS-PAGE and Western Blotting equipment
 - Chemiluminescence imaging system

Experimental Workflow



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Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure

1. Cell Culture and Treatment

- Culture HEK293T cells to ~80% confluency.
- Harvest cells and resuspend in fresh culture medium at a density of 2×10^6 cells/mL.

- Prepare a 10 mM stock solution of **OICR-8268** in DMSO.
- Treat cells with **OICR-8268** at a final concentration of 10 μ M. For the vehicle control, add an equivalent volume of DMSO.
- Incubate the cells for 1 hour at 37°C.

2. Heat Challenge

- Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).
- Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures.
- Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis

- Transfer the cell suspensions to microcentrifuge tubes.
- Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding RIPA buffer with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.

4. Separation of Soluble Fraction

- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Sample Preparation

- Determine the protein concentration of the soluble fractions using a BCA assay.
- Normalize the protein concentration for all samples.
- Prepare samples for SDS-PAGE by adding 4x Laemmli buffer and boiling for 5 minutes.

6. Western Blot Analysis

- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-DCAF1 antibody (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
- Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

7. Data Analysis

- Quantify the band intensities for DCAF1 at each temperature point for both the DMSO and **OICR-8268**-treated samples.
- Normalize the DCAF1 band intensity to the loading control.
- Plot the normalized band intensities as a function of temperature to generate melting curves.
- A rightward shift in the melting curve for the **OICR-8268**-treated sample compared to the DMSO control indicates thermal stabilization of DCAF1 and thus, target engagement.

Troubleshooting

Issue	Possible Cause	Solution
No DCAF1 signal	Low DCAF1 expression in the cell line.	Use a cell line with higher endogenous DCAF1 expression or an overexpression system.
Inefficient antibody.	Test different primary antibodies and optimize the antibody concentration.	
Insufficient protein loading.	Increase the amount of protein loaded on the gel.	
High background	Insufficient blocking or washing.	Increase blocking time and the number of washes.
Antibody concentration too high.	Titrate the primary and secondary antibody concentrations.	
No thermal shift observed	OICR-8268 concentration is too low.	Perform a dose-response experiment to determine the optimal concentration.
Incubation time is too short.	Increase the incubation time of the cells with OICR-8268.	
The chosen temperature range is not optimal.	Adjust the temperature range to better capture the melting transition of DCAF1.	

Conclusion

This application note provides a comprehensive protocol for determining the cellular engagement of DCAF1 by **OICR-8268** using CETSA followed by Western Blot. This method is a valuable tool for validating the intracellular activity of small molecule ligands and is a critical step in the development of DCAF1-targeted therapeutics.

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